ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate
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Overview
Description
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate is an organic compound with the molecular formula C8H13N3O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The amino group is introduced through subsequent reactions. The reaction conditions often include the use of solvents such as ethanol and catalysts like acetic acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate can be compared with other similar compounds, such as:
- Ethyl 3-(1H-pyrazol-1-yl)propanoate
- 1-Ethyl-4-methyl-1H-pyrazol-5-amine
- 4-(1H-pyrazol-1-yl)butan-2-amine
These compounds share similar structural features but may differ in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its properties and applications.
Biological Activity
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, featuring an amino group at the 4-position of the pyrazole ring, enhances its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazole ring facilitates π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to a range of biological effects including antimicrobial and anticancer properties .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.125 µg/mL |
Escherichia coli | 0.187 µg/mL |
Pseudomonas aeruginosa | 0.375 µg/mL |
The compound's effectiveness is attributed to its structural features that enhance binding affinity to bacterial targets .
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise in cancer research. It has been evaluated for its cytotoxic effects on various cancer cell lines.
Table 2: Anticancer Activity
Cancer Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
U937 (leukemia) | <20 | High |
HeLa (cervical cancer) | 15 | Moderate |
MCF7 (breast cancer) | 25 | Moderate |
The selectivity index indicates that the compound may preferentially target cancer cells over normal cells, making it a potential candidate for further development in anticancer therapies .
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study conducted by researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their antibacterial properties against resistant strains. The results demonstrated that this compound exhibited superior antibacterial activity compared to traditional antibiotics .
- Evaluation of Anticancer Activity : Another research project focused on the anticancer properties of various pyrazole derivatives, including this compound. The study found that this compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
ethyl 2-(4-aminopyrazol-1-yl)propanoate |
InChI |
InChI=1S/C8H13N3O2/c1-3-13-8(12)6(2)11-5-7(9)4-10-11/h4-6H,3,9H2,1-2H3 |
InChI Key |
RFLZQGPEWGGGQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)N1C=C(C=N1)N |
Origin of Product |
United States |
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